molecular formula C16H12ClNO2 B1420556 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160253-31-5

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No. B1420556
M. Wt: 285.72 g/mol
InChI Key: BUFVZOSCMZVNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride, also known as 6-M2-5-M2-FQC, is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in various laboratory experiments and is known to be effective in the synthesis of various compounds. 6-M2-5-M2-FQC is also known to be used as a catalyst in certain biochemical processes.

Scientific Research Applications

1. Synthesis of 2-Chloromethyl-13-(2-Furyl)-3,4,11,12-Tetrahydro-4-Oxopyrimido[4′,5′:4,5]Thieno[2,3-b]-Benzo[h]Quinoline

Atalla, Bakhite, and Radwan (1995) explored the synthesis of a compound related to 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride. They synthesized 3-Amino-2-carbamoyl-5,6-dihydro-4-(2-furyl)-thieno[2,3-b]-benzo[h]quinoline and then reacted it with chloroacetyl chloride, leading to various derivatives with potential applications in medicinal chemistry (Atalla, Bakhite, & Radwan, 1995).

2. Electrophilic Substitution Reactions of 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline

Aleksandrov et al. (2011) synthesized 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline and investigated its reactions, including bromination, nitration, formylation, and acylation. These reactions indicate the potential of this quinoline derivative in developing new chemical entities (Aleksandrov, Dedeneva, Vlasova, & El’chaninov, 2011).

3. Synthesis of 2- and 4-[2′-(5″-Nitro-2″-Furyl)Vinyl]-Quinolines

Giller, Lidak, Sukhova, and Venter (1976) conducted the synthesis of 2- and 4-[2′-(5″-nitro-2″-furyl)vinyl]quinolines, providing insights into the chemical properties and potential applications of quinoline derivatives in various scientific fields (Giller, Lidak, Sukhova, & Venter, 1976).

4. Antibacterial Properties of 1-Aryl/Hetryl-1,2,4-Triazolo[4,3-a]Quinolines

Sadana, Mirza, Aneja, and Prakash (2003) explored the antibacterial properties of 1-aryl/hetryl-1,2,4-trizolo-[4,3-a] pyridines and quinolines. Their study highlights the potential use of quinoline derivatives in developing new antibacterial agents (Sadana, Mirza, Aneja, & Prakash, 2003).

5. Synthesis of Epoxyisoindolo[2,1-a]Quinolines

Zubkov, Zaitsev, Peregudov, Mikhailova, and Varlamov (2007) developed a procedure for synthesizing hydrogenated furyl-substituted furo[3,2-c]quinolines and related derivatives. This research contributes to the understanding of the synthesis and potential applications of quinoline derivatives in chemical research (Zubkov, Zaitsev, Peregudov, Mikhailova, & Varlamov, 2007).

properties

IUPAC Name

6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-9-3-5-13-11(7-9)12(16(17)19)8-14(18-13)15-6-4-10(2)20-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFVZOSCMZVNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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